molecular formula C22H12O5 B12343906 3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one

3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one

Cat. No.: B12343906
M. Wt: 356.3 g/mol
InChI Key: IKDPXRKCPNRPQY-UHFFFAOYSA-N
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Description

The compound 3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one is a complex organic molecule belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one typically involves a multi-step process starting from salicylaldehydes and α,β-unsaturated carbonyl compounds. A key step in the synthesis is the formation of the chromene core through a regioselective intermolecular Diels–Alder cycloaddition, followed by oxidative aromatization . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one: has several scientific research applications:

Mechanism of Action

The mechanism by which 3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a potential phosphodiesterase II inhibitor, it may modulate intracellular signaling pathways by affecting cyclic nucleotide levels . This can lead to various biological effects, including neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one: stands out due to its dual chromene structure, which may confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C22H12O5

Molecular Weight

356.3 g/mol

IUPAC Name

7-hydroxy-9-(2-oxochromen-3-yl)benzo[c]chromen-6-one

InChI

InChI=1S/C22H12O5/c23-17-11-13(15-9-12-5-1-3-7-18(12)26-21(15)24)10-16-14-6-2-4-8-19(14)27-22(25)20(16)17/h1-11,23H

InChI Key

IKDPXRKCPNRPQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC4=C(C(=C3)O)C(=O)OC5=CC=CC=C54

Origin of Product

United States

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